2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid

Description

Structural Overview and Nomenclature

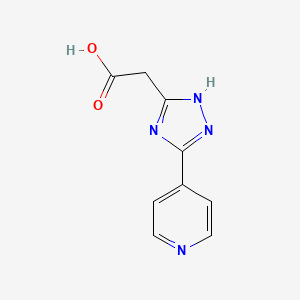

This compound possesses a molecular formula of C₉H₈N₄O₂ and a molecular weight of 204.19 grams per mole. The compound's International Union of Pure and Applied Chemistry name is 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetic acid, reflecting its structural composition. The molecule contains multiple synonymous names in chemical databases, including (3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetic acid and 2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetic acid.

The structural architecture of this compound is characterized by a pyridine ring attached at the 4-position to a 1,2,4-triazole ring system. The triazole ring contains three nitrogen atoms positioned at the 1, 2, and 4 positions within the five-membered ring structure. An acetic acid functional group is directly connected to the 5-position of the triazole ring, providing the carboxylic acid functionality that contributes to the compound's chemical properties. The simplified molecular-input line-entry system representation is C1=CN=CC=C1C2=NNC(=N2)CC(=O)O, which clearly illustrates the connectivity between the pyridine and triazole rings.

The three-dimensional conformation of this compound reveals important spatial relationships between the heterocyclic components. The compound exhibits specific geometric parameters that influence its interaction with biological targets and its overall chemical reactivity. The presence of multiple nitrogen atoms within the structure creates opportunities for hydrogen bonding interactions and coordination with metal centers, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| InChI Key | VUMDGYBTAWXDAB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1C2=NNC(=N2)CC(=O)O |

| Creation Date | 2006-06-14 |

| Last Modified | 2025-05-24 |

Historical Development of Triazole-Pyridine Hybrid Compounds

The historical development of triazole-pyridine hybrid compounds traces back to the fundamental discovery of triazole chemistry in the late 19th century. The name triazole was first coined by Bladin in 1885 to assign the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C₂H₃N₃. This foundational work established the basis for subsequent research into triazole derivatives and their applications in various scientific disciplines.

The evolution of triazole chemistry gained significant momentum in the mid-20th century with the discovery of antifungal activities of azole derivatives in 1944. This breakthrough led to the development of numerous triazole-based pharmaceuticals, including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism of antifungal action was established through research demonstrating that triazole compounds inhibit ergosterol synthesis and block the P450-dependent enzyme CYP 51.

Research into triazole-pyridine hybrid compounds specifically emerged as scientists recognized the potential for combining the pharmacological properties of both heterocyclic systems. Studies have shown that 1,2,4-triazole-pyridine hybrid derivatives can be synthesized through various methodologies, including cyclization reactions and alkylation processes. The synthesis typically involves starting materials such as nicotinohydrazide, which undergoes transformation through carbon disulfide treatment to yield potassium mercapto-substituted 1,2,4-triazole-pyridine hybrids.

Contemporary research has demonstrated that triazole-pyridine hybrid derivatives exhibit significant biological activities. Investigation of eight different 1,2,4-triazole-pyridine hybrid derivatives revealed promising antimicrobial and antifungal activities, with specific compounds showing enhanced potency against gram-negative bacteria, gram-positive bacteria, and various fungal strains. These findings have validated the historical progression toward developing more sophisticated heterocyclic hybrid compounds with improved therapeutic profiles.

The development of synthetic methodologies for triazole-pyridine hybrids has continued to evolve with modern techniques. Microwave-assisted synthesis has been employed for the preparation of 4-amino-3-mercapto-5-(pyridin-2(3)-yl)-4H-1,2,4-triazoles, demonstrating improved efficiency compared to traditional heating methods. The advancement of continuous flow chemistry has also contributed to more sustainable and efficient synthesis of triazole derivatives, including 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid analogues.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its structural complexity to encompass fundamental contributions to medicinal chemistry, materials science, and chemical biology. Heterocyclic compounds containing both pyridine and triazole rings represent some of the most important scaffolds in pharmaceutical research, with these structural motifs appearing in numerous approved drugs and experimental therapeutics.

The dual heterocyclic nature of this compound provides unique opportunities for molecular interactions that are not available in simpler heterocyclic systems. Pyridines and triazoles are among the most commonly occurring nitrogen-heterocycles in medicinal chemistry, and their combination creates a privileged structure capable of diverse biological interactions. The presence of multiple nitrogen atoms within both ring systems enables the formation of hydrogen bonds with biological targets, while the aromatic character of both rings contributes to favorable π-π stacking interactions with protein residues.

Research has demonstrated that triazole derivatives possess remarkable pharmacological significance across multiple therapeutic areas. The triazole nucleus serves as a core structural component in antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, antihypertensive, antimalarial, local anesthetic, antianxiety, antidepressant, antihistaminic, antioxidant, antitubercular, anti-Parkinson's, antidiabetic, antiobesity, and immunomodulatory agents. This broad spectrum of biological activities establishes triazole-containing compounds as pharmacologically significant scaffolds with extensive therapeutic applications.

The structural characteristics of this compound contribute to its stability and biological activity through several mechanisms. The aromatic stabilization energy of the triazole ring system provides chemical stability, while the electron-deficient nature of the pyridine ring enhances its ability to participate in coordination chemistry and hydrogen bonding interactions. The acetic acid functional group introduces additional hydrogen bonding capabilities and potential for ionic interactions under physiological conditions.

Contemporary research continues to explore the applications of triazole-pyridine hybrid compounds in drug discovery and development. Studies have shown that these compounds can serve as effective bioisosteres for amide groups, as demonstrated in the development of casein kinase 2 inhibitors where 1,2,4-triazole groups successfully replaced amide functionalities while maintaining biological activity. This bioisosteric replacement approach has opened new avenues for drug optimization and lead compound development.

| Biological Activity Category | Examples of Applications | Mechanism of Action |

|---|---|---|

| Antimicrobial | Antibacterial, Antifungal | Enzyme inhibition, Cell wall disruption |

| Neurological | Anticonvulsant, Antidepressant | Neurotransmitter modulation |

| Oncological | Anticancer, Antiproliferative | Protein kinase inhibition |

| Metabolic | Antidiabetic, Antiobesity | Enzyme regulation |

| Cardiovascular | Antihypertensive, Anticoagulant | Receptor antagonism |

The significance of this compound class in heterocyclic chemistry is further emphasized by the development of novel synthetic methodologies specifically designed for their preparation. Advanced techniques including click chemistry, microwave-assisted synthesis, and continuous flow processes have been developed to access these important structural motifs efficiently. These methodological advances have facilitated the exploration of structure-activity relationships and the optimization of biological properties within this compound class.

Properties

IUPAC Name |

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-8(15)5-7-11-9(13-12-7)6-1-3-10-4-2-6/h1-4H,5H2,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMDGYBTAWXDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Derivatization of the Carboxylic Acid Group

The acetic acid moiety undergoes typical carboxylic acid reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) to form esters .

-

Amide formation : Coupling with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) produces amides, as seen in related pyrazole-4-carbonitrile derivatives .

-

Salt formation : Neutralization with bases (NaOH, K₂CO₃) generates water-soluble carboxylate salts .

Table 2 : Functionalization reactions of the acetic acid group

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn) via N-donor sites, forming complexes with potential catalytic or bioactive properties .

-

Cycloadditions : Undergoes Huisgen-type azide-alkyne cycloadditions (CuAAC) to generate triazole-linked conjugates, though this is more common in 1,2,3-triazoles .

-

Oxidative coupling : In the presence of oxidants (e.g., CAN, O₂), forms dimeric or polymeric structures .

Biological Activity and Further Modifications

Derivatives of this compound exhibit antimicrobial and anti-inflammatory activities:

-

Antimicrobial triazoles : Analogous S-substituted triazoles show inhibition against E. coli, S. aureus, and C. albicans (MIC: 5–50 µg/mL) .

-

Anti-inflammatory analogs : Isoniazid-derived triazoles reduce carrageenan-induced edema in rodent models .

Structural modifications to enhance bioactivity include:

-

Replacement of the pyridinyl group with other aryl/heteroaryl rings .

-

Introduction of electron-withdrawing groups (e.g., Cl, NO₂) to the triazole or pyridine rings .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid is in the development of antimicrobial agents. Studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves the inhibition of specific enzymes crucial for bacterial survival, making it a potential candidate for treating infections resistant to conventional antibiotics .

Antifungal Properties

In addition to its antibacterial effects, this compound exhibits antifungal activity against strains such as Candida albicans. Research indicates that it can outperform traditional antifungal agents like fluconazole in certain assays, particularly at lower concentrations. This property is attributed to its ability to disrupt fungal cell wall synthesis .

Anti-inflammatory Effects

Recent studies have suggested that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions characterized by chronic inflammation. This application is still under investigation but shows promise based on preliminary data .

Plant Growth Regulators

The compound has potential as a plant growth regulator. Its ability to influence plant metabolism can enhance growth rates and resilience against environmental stressors. Field trials have indicated improved yield and health in crops treated with formulations containing this compound .

Pesticidal Activity

Research has also explored the use of this compound as a pesticide. Its effectiveness against various pests suggests it could serve as a natural alternative to synthetic pesticides, aligning with the growing demand for sustainable agricultural practices .

Polymer Chemistry

In material science, this compound has been investigated for its role in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, opening avenues for applications in packaging and construction materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have similar structures and biological activities.

Imidazo[4,5-b]pyridine derivatives: These compounds also share structural similarities and are used in similar applications.

Uniqueness

The uniqueness of 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid lies in its specific combination of pyridine and triazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C12H9N5

- Molecular Weight : 223.239 g/mol

- CAS Number : 36770-50-0

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Acute lymphoblastic leukemia (CEM)

- Monocytic leukemia (U937)

In vitro assays demonstrated that the compound induces apoptosis in a dose-dependent manner, significantly increasing the expression of pro-apoptotic proteins such as p53 and caspase-3 in MCF-7 cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |

| CEM | <0.005 | Cytotoxicity through DNA damage |

| U937 | 0.75 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported in the low micromolar range .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this triazole derivative has shown promise in modulating inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Apoptotic Pathways : The compound activates caspase cascades leading to programmed cell death.

- Cytokine Regulation : It modulates signaling pathways involved in inflammation and immune responses.

- DNA Interaction : Evidence suggests that it can bind to DNA, causing structural alterations that lead to cytotoxic effects.

Case Studies and Research Findings

Several studies have been conducted to explore the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A comprehensive study assessed the effects of various concentrations of the compound on MCF-7 and U937 cells. Results indicated a strong correlation between dosage and apoptosis rates, with significant changes observed at concentrations as low as 0.005 µM .

- Antimicrobial Testing : In a series of experiments aimed at evaluating antimicrobial efficacy, the compound demonstrated MIC values comparable to established antibiotics against resistant strains of bacteria .

- Inflammation Model : In vivo studies using murine models showed that administration of the compound reduced markers of inflammation significantly compared to control groups .

Q & A

Q. How can synergistic effects with metal ions be exploited for catalytic or therapeutic applications?

- Methodology : Screen coordination complexes (e.g., Cu(II), Zn(II)) using UV-Vis titration and Job’s plot analysis. Test catalytic activity in oxidation reactions (e.g., cyclohexane → cyclohexanol) or antimicrobial synergy assays .

- Example : A Cu(II)-triazole complex may exhibit enhanced ROS generation, improving antibacterial efficacy against S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.